4-甲氧基-N-甲基-N-亚硝基苯胺

描述

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, N-Methyl-4-nitroaniline was used as an additive in the synthesis of insensitive explosives to reduce the melting temperature of energetic materials . Similarly, 4-Methoxy-N-methylaniline (N-Methyl-p-anisidine) was used to study the additive effects of amines .科学研究应用

Anti-Knock Agents in Fuel

p-ANISIDINE, N-METHYL-N-NITROSO-: has been identified as a promising anti-knock additive in fuels. A holistic approach involving high-throughput screening based on physicochemical factors, structural resemblance, and reactivity with radical species has highlighted its potential. This compound can improve the octane number, thereby enhancing fuel efficiency and reducing greenhouse gas emissions .

Lipid Oxidation Assessment in Food Quality

In the food industry, assessing lipid oxidation is crucial for maintaining quality. p-ANISIDINE, N-METHYL-N-NITROSO- is used in the p-anisidine value test, a conventional analytical method to quantify secondary oxidation products in food. This test is part of a suite of methods including chromatographic and colorimetric analyses essential for ensuring the quality of food products during manufacturing and storage .

Bioconjugation in Medicinal Chemistry

The compound is utilized in bioconjugation processes, which are pivotal in medicinal chemistry for drug development. It’s involved in stabilizing and functionalizing bioconjugates, which are essential for creating targeted therapies and diagnostics .

作用机制

Target of Action

It is known that nitroso compounds generally interact with biological macromolecules such as proteins and dna .

Mode of Action

Nitroso compounds are known to undergo a variety of reactions in biological systems, including nitrosation of amines and amides, oxidation, and reduction . These reactions can lead to modifications of biological macromolecules, potentially altering their function.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Nitroso compounds can potentially affect various biochemical pathways due to their reactivity with biological macromolecules

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its chemical structure, it is likely to be absorbed in the gastrointestinal tract following oral administration. Distribution throughout the body would depend on factors such as protein binding and lipid solubility. Metabolism would likely occur in the liver, potentially involving enzymatic reduction or oxidation. Excretion would likely occur via the kidneys, although biliary excretion may also be possible .

Result of Action

Due to its potential reactivity with biological macromolecules, it could potentially cause modifications to proteins or dna, which could alter their function and potentially lead to cellular damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the nitrosation reaction, potentially enhancing the compound’s reactivity

未来方向

属性

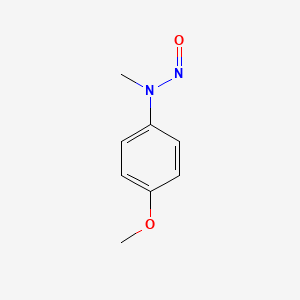

IUPAC Name |

N-(4-methoxyphenyl)-N-methylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(9-11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZKEAKAKSKGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80240189 | |

| Record name | p-Anisidine, N-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-ANISIDINE, N-METHYL-N-NITROSO- | |

CAS RN |

940-11-4 | |

| Record name | 4-Methoxy-N-methyl-N-nitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisidine, N-methyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisidine, N-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。